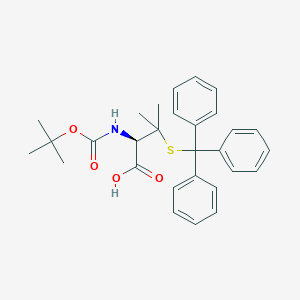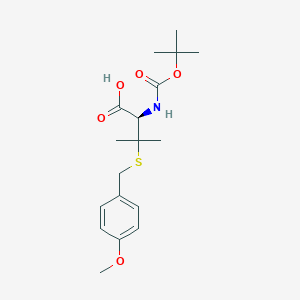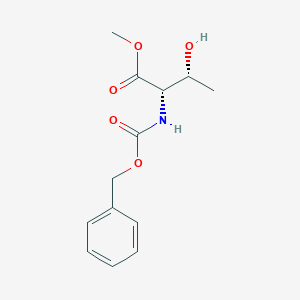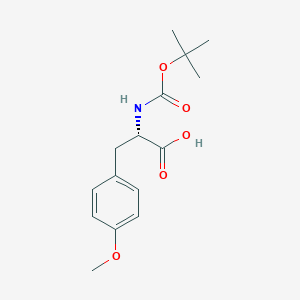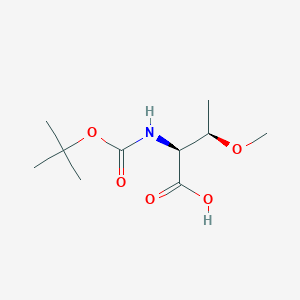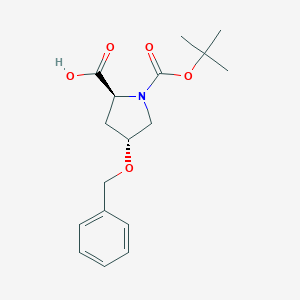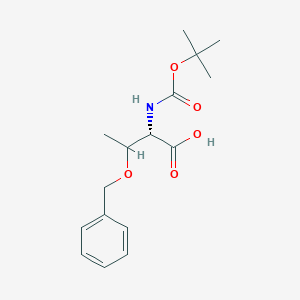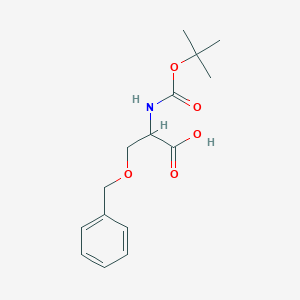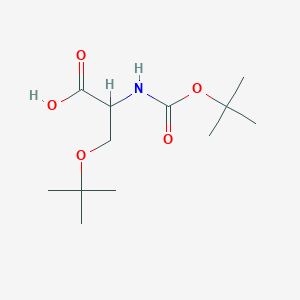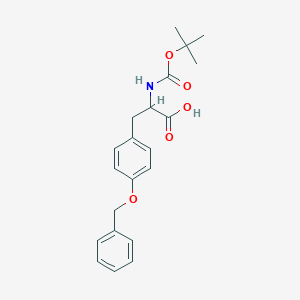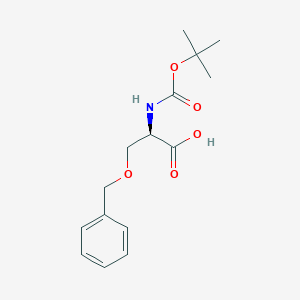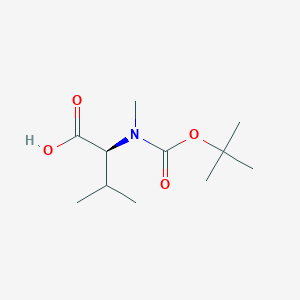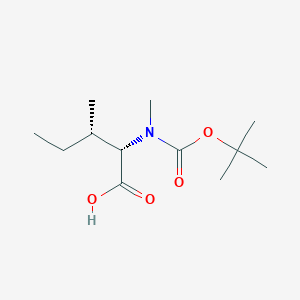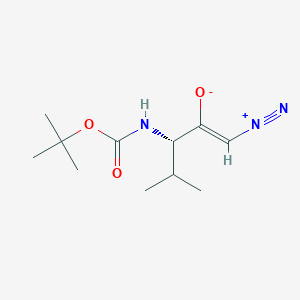
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a diazo group, which is known for its reactivity and versatility in various chemical reactions. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality adds to its stability and usability in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone typically involves multiple steps. One common approach starts with the preparation of the corresponding amino ketone, followed by the introduction of the diazo group. The Boc protecting group is usually introduced at an early stage to protect the amino group during subsequent reactions.
Amino Ketone Formation: The starting material, 4-methyl-2-pentanone, undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Boc Protection: The amino group is then protected using Boc anhydride in the presence of a base such as triethylamine.
Diazo Group Introduction: The final step involves the introduction of the diazo group. This can be done using diazotization reagents like tosyl azide or diazomethane under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or organometallic reagents can be employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of heterocycles and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into C-H, N-H, and O-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
(3S)-3-Boc-amino-1-diazo-4-methyl-2-butanone: Similar structure but with a shorter carbon chain.
(3S)-3-Boc-amino-1-diazo-4-ethyl-2-pentanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc protecting group provides stability, while the diazo group offers versatile reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
属性
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGZQZSRUYVPP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
